Cas no 120061-96-3 (Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-)
120061-96-3 structure
Product Name:Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-
CAS-Nr.:120061-96-3
MF:C15H18O4
MW:262.301024913788
CID:214700
PubChem ID:14287462
Update Time:2025-04-19
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-
- Shizukanolide F
- 13-Hydroxyshizukanolide C
- Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-, [4aS-(4aa,5a,5aa,6aa,6bb)]-
- DeacetylshizukanolideH
- AKOS032961887
- F94003
- Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one, 4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-, (4aS,5R,5aS,6aR,6bS)-
- (1S,9S,10R,12S,13R)-4,13-bis(hydroxymethyl)-9-methyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one
- 120061-96-3
- Deacetylshizukanolide H
- (1S,9S,10R,12S,13R)-4,13-bis(hydroxymethyl)-9-methyl-6-oxatetracyclo(7.4.0.03,7.010,12)trideca-3,7-dien-5-one
-
- Inchi: 1S/C15H18O4/c1-15-4-13-8(10(6-17)14(18)19-13)3-12(15)9(5-16)7-2-11(7)15/h4,7,9,11-12,16-17H,2-3,5-6H2,1H3/t7-,9-,11-,12+,15+/m1/s1
- InChI-Schlüssel: ULWLTEZXDAFDPV-DIZHWTHNSA-N
- Lächelt: OC[C@H]1[C@@H]2CC3=C(CO)C(=O)OC3=C[C@@]2(C)[C@@H]2C[C@@H]21
Berechnete Eigenschaften
- Genaue Masse: 262.12100
- Monoisotopenmasse: 262.12050905g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 2
- Komplexität: 532
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topologische Polaroberfläche: 66.8Ų
Experimentelle Eigenschaften
- Farbe/Form: Oil
- Dichte: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 526.3±20.0 °C at 760 mmHg
- Flammpunkt: 203.9±15.3 °C
- Löslichkeit: Leicht löslich (1,7 g/l) (25°C),
- PSA: 66.76000
- LogP: 1.00040
- Dampfdruck: 0.0±3.1 mmHg at 25°C
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S43410-5mg |
(4aS,5R,5aS,6aR,6bS)-3,5-bis(hydroxymethyl)-6b-methyl-4a,5,5a,6,6a,6b-hexahydrocyclopropa[2,3]indeno[5,6-b]furan-2(4H)-one |
120061-96-3 | 5mg |
¥4800.0 | 2021-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5008-1 mg |
Shizukanolide F |
120061-96-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN5008-5 mg |
Shizukanolide F |
120061-96-3 | 98% | 5mg |
¥ 4,040 | 2023-07-10 | |
| TargetMol Chemicals | TN5008-1 mL * 10 mM (in DMSO) |
Shizukanolide F |
120061-96-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| TargetMol Chemicals | TN5008-5mg |
Shizukanolide F |
120061-96-3 | 5mg |
¥ 13500 | 2024-07-19 | ||
| A2B Chem LLC | AA33785-5mg |
Shizukanolide F |
120061-96-3 | 98.0% | 5mg |
$719.00 | 2024-04-20 | |
| TargetMol Chemicals | TN5008-1 ml * 10 mm |
Shizukanolide F |
120061-96-3 | 1 ml * 10 mm |
¥ 14850 | 2024-07-19 |
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Verwandte Literatur
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
120061-96-3 (Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-) Verwandte Produkte
- 1136932-34-7(Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-)
- 73069-13-3(Atractylenolide I)
- 66395-02-6((4aS,5aS,6aR,6bS)-3,6b-dimethyl-5-methylidene-4a,5,5a,6,6a,6b-hexahydrocyclopropa[2,3]indeno[5,6-b]furan-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge